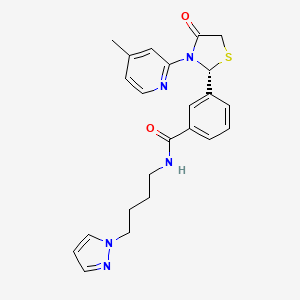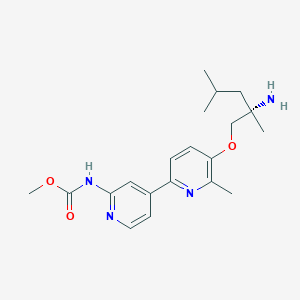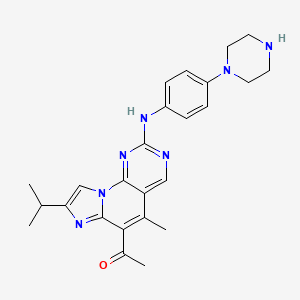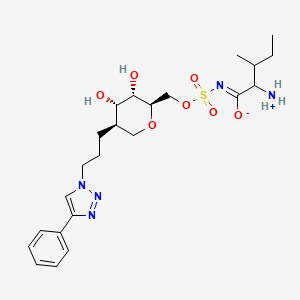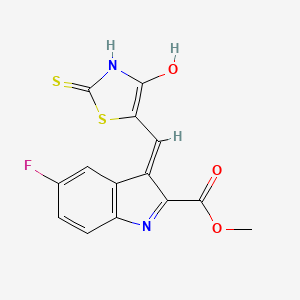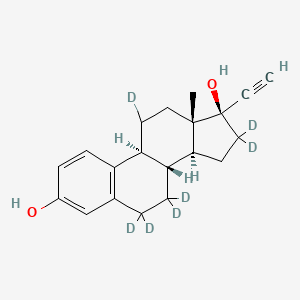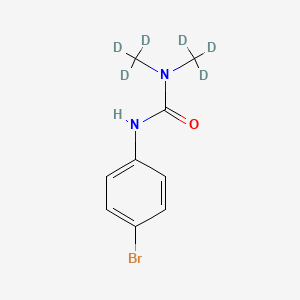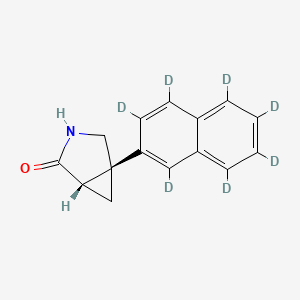
Taurohyocholate-d4 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurohyocholate-d4 (sodium) is a deuterium-labeled form of taurohyocholate sodium. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into taurohyocholate sodium allows for its use as a tracer in various biochemical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of taurohyocholate-d4 (sodium) involves the deuteration of taurohyocholate sodium. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions for deuteration often involve the use of deuterium gas (D2) or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of taurohyocholate-d4 (sodium) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen with deuterium. The product is then purified and tested for isotopic purity before being made available for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Taurohyocholate-d4 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert taurohyocholate-d4 (sodium) into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized bile acid derivatives, while reduction could produce reduced bile acids. Substitution reactions can result in a variety of substituted bile acid compounds .
Applications De Recherche Scientifique
Taurohyocholate-d4 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving bile acid metabolism and synthesis.
Biology: Employed in research on bile acid transport and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Applied in the development of new drugs and therapeutic agents targeting bile acid-related pathways
Mécanisme D'action
The mechanism of action of taurohyocholate-d4 (sodium) involves its role as a bile acid. Bile acids, including taurohyocholate, act as detergents to solubilize fats for absorption in the intestines. They also play a role in signaling pathways that regulate lipid metabolism and liver function. The deuterium labeling allows for precise tracking and quantitation in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurocholic acid: Another bile acid with similar properties but without deuterium labeling.
Glycocholate: A bile acid conjugated with glycine instead of taurine.
Taurolithocholate: A bile acid with a different structure and function compared to taurohyocholate.
Uniqueness
Taurohyocholate-d4 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for accurate tracing and quantitation in studies, making it a valuable tool in biochemical and pharmacokinetic research .
Propriétés
Formule moléculaire |
C26H44NNaO7S |
|---|---|
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
sodium;2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-;/m1./s1/i8D2,14D2; |
Clé InChI |
NYXROOLWUZIWRB-KOMZIBPTSA-M |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


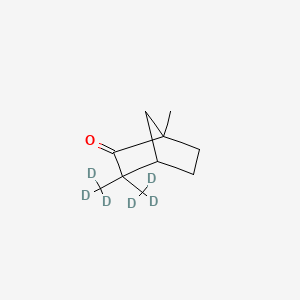
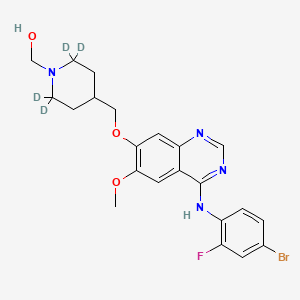


![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)
